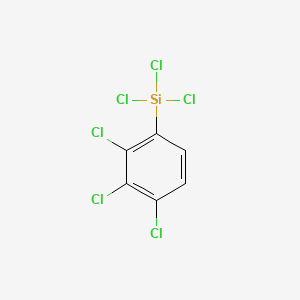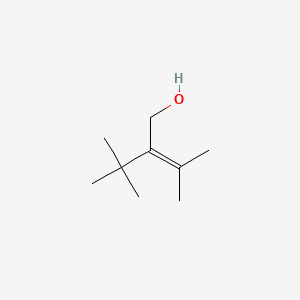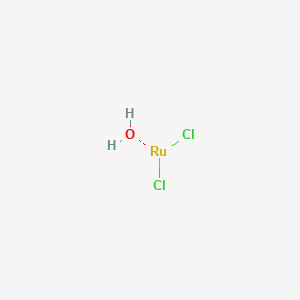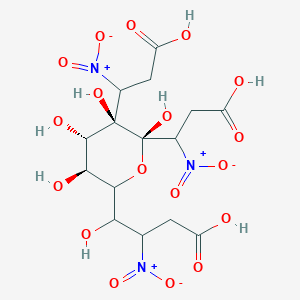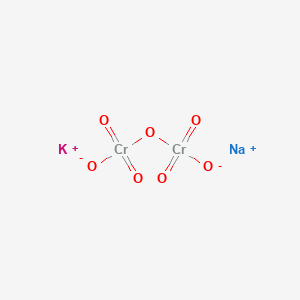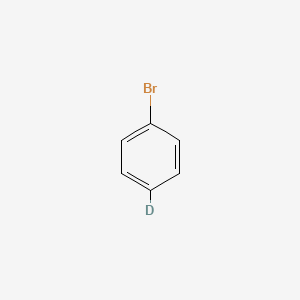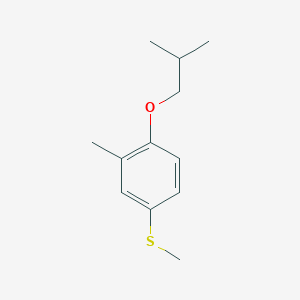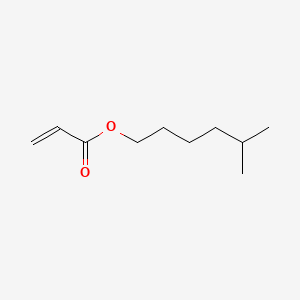
11-Methyldodecyl salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methyldodecyl salicylate is an organic compound with the molecular formula C20H32O3. It is an ester derived from salicylic acid and 11-methyldodecanol. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyldodecyl salicylate typically involves the esterification of salicylic acid with 11-methyldodecanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The raw materials are fed into the reactor, and the esterification reaction is carried out under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 11-Methyldodecyl salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or acids.
Applications De Recherche Scientifique
11-Methyldodecyl salicylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug formulations, particularly in topical applications for pain relief and skin conditions.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of 11-Methyldodecyl salicylate involves its interaction with cellular membranes and proteins. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory pathways. The compound may also enhance the permeability of the skin, allowing for better absorption of active ingredients in topical formulations.
Comparaison Avec Des Composés Similaires
Methyl salicylate: Known for its use in topical analgesics and as a flavoring agent.
Ethyl salicylate: Used in perfumes and as a flavoring agent.
Propyl salicylate: Utilized in the formulation of sunscreens and other cosmetic products.
Uniqueness: 11-Methyldodecyl salicylate is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain salicylates. This results in distinct applications, particularly in the formulation of cosmetics and personal care products where emollient properties are desired.
Propriétés
Numéro CAS |
94110-04-0 |
|---|---|
Formule moléculaire |
C20H32O3 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
11-methyldodecyl 2-hydroxybenzoate |
InChI |
InChI=1S/C20H32O3/c1-17(2)13-9-7-5-3-4-6-8-12-16-23-20(22)18-14-10-11-15-19(18)21/h10-11,14-15,17,21H,3-9,12-13,16H2,1-2H3 |
Clé InChI |
GJXOYLAGGXLISX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


